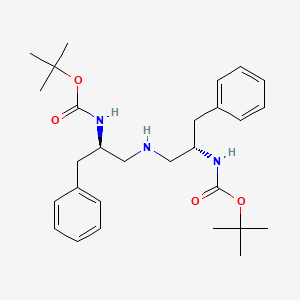
5-Methyl-6-chromanic acid
Übersicht
Beschreibung
5-Methyl-6-chromanic acid: is an organic compound with the molecular formula C11H12O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-6-chromanic acid can be achieved through several synthetic routes. One common method involves the reaction of Hagemann’s ester with appropriate reagents under controlled conditions . Another approach includes the oxidation of 5-Methylchroman-6-aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-6-chromanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-chromanic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-chromanic acid involves its interaction with molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): Known for its potent antioxidant activity.
Chromoglicic acid: Used as a medication for asthma and allergic reactions.
Comparison: 5-Methyl-6-chromanic acid is unique due to its specific structural features and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to Trolox, it may have different antioxidant potency and stability. Chromoglicic acid, on the other hand, has a different mechanism of action and is primarily used in medical applications .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-8-3-2-6-14-10(8)5-4-9(7)11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
SBYIWHPHFZBCCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCCO2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-(pyridin-2-yl)-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8393206.png)

![6,7-Dimethoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinoline hydrochloride](/img/structure/B8393221.png)

![4-Amino-3-[(2-chlorophenyl)methyl]aminobenzoic acid](/img/structure/B8393235.png)



![4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8393283.png)

